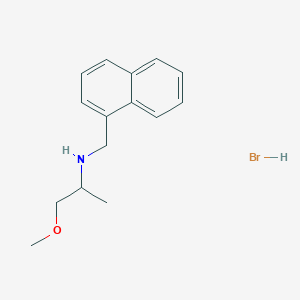

(2-Methoxy-1-methylethyl)(1-naphthylmethyl)amine hydrobromide

Description

(2-Methoxy-1-methylethyl)(1-naphthylmethyl)amine hydrobromide is a hydrobromide salt featuring a 1-naphthylmethyl group and a 2-methoxy-1-methylethyl substituent. The naphthyl group confers lipophilicity, which may enhance membrane permeability in biological systems, while the methoxy group could influence electronic properties and solubility .

Properties

IUPAC Name |

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.BrH/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9,12,16H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHJPGVZIAAWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC2=CC=CC=C21.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-58-0 | |

| Record name | 1-Naphthalenemethanamine, N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2-Methoxy-1-methylethyl)(1-naphthylmethyl)amine hydrobromide is a chemical compound with significant potential in biological applications. Its structure, characterized by the presence of methoxy and naphthyl groups, suggests a range of interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H19NO·HBr

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-1-(2-methylphenyl)methanamine;hydrobromide

- CAS Number : 1609407-47-7

The compound features a benzylamine backbone with methoxy and naphthyl substituents, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting signaling pathways associated with mood regulation and cognitive functions.

Anticancer Properties

Research has indicated that derivatives of benzylamine compounds exhibit anticancer activity. For instance, studies on similar compounds have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's structural similarities suggest it may possess comparable properties.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A375 (Melanoma) | 1.1 | Tubulin inhibition |

| Compound B | MDA-MB-231 (Breast) | 2.5 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems could provide therapeutic avenues for neurological disorders. Similar compounds have shown:

- Antidepressant-like effects in animal models.

- Modulation of serotonin and norepinephrine levels.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

- Study on Imidazole Derivatives : Investigated the anticancer potential of imidazole derivatives that share structural characteristics with this compound. These studies reported significant antiproliferative effects against various cancer cell lines .

- Antimicrobial Activity Assessment : Similar compounds were tested for antimicrobial properties, revealing effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

- Mechanistic Insights : Research into the mechanism of action has shown that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide

- Structure : Contains a thiazole ring, allyl group, 4-methoxyphenyl, and trifluoromethylphenyl substituents.

- Key Properties : Exhibits dual cardioprotective and anticancer activity, with IC₅₀ values of 7.5–8.9 μg/mL against leukemia cells (HL-60, Jurkat) .

- Comparison : The thiazole ring and trifluoromethyl group enhance cytotoxicity and target specificity compared to the naphthylmethyl group in the target compound. The hydrobromide salt in both cases improves solubility.

Compound B : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide core with a hydroxy-dimethylethyl directing group.

- Key Properties : Acts as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization .

- Comparison : The hydroxy group in Compound B contrasts with the methoxy group in the target compound, affecting electronic properties and coordination chemistry. The benzamide moiety offers different reactivity compared to the amine-hydrobromide structure.

Compound C : (2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine Hydrobromide

- Structure : Features a 3,4,5-trimethoxybenzyl group instead of naphthylmethyl.

- Key Properties: Not explicitly detailed, but trimethoxy groups may enhance antioxidant or antimicrobial activity due to increased electron-donating capacity .

Compound D : N-Methyl-N-(1-naphthylmethyl)formamide

- Structure : Formamide derivative with a naphthylmethyl group.

- Key Properties : Synthesized via rapid methods (46% yield), highlighting synthetic accessibility of naphthylmethyl-containing amines .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of (2-Methoxy-1-methylethyl)(1-naphthylmethyl)amine hydrobromide to improve yield and purity?

- Methodological Answer : Begin with substitution reactions using ammonium chloride or stannous chloride in solvents like pyridine or dimethyl sulfoxide, as these reagents enhance amino group incorporation in naphthalene derivatives . Employ iterative solvent screening (e.g., polar aprotic vs. protic solvents) and catalyst optimization (e.g., transition metal catalysts) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify intermediates using recrystallization or column chromatography. Batch-specific analytical validation (e.g., NMR, mass spectrometry) ensures structural fidelity at each step .

Q. How can researchers assess the purity of this compound and identify common impurities?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column, referencing pharmacopeial impurity standards. Key impurities include:

- (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 52758-05-1) .

- 4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 79559-98-1) .

Q. What theoretical frameworks guide the study of this compound’s reactivity and biological interactions?

- Methodological Answer : Anchor research in molecular orbital theory to predict electrophilic/nucleophilic sites on the naphthyl and methoxy groups. For biological studies, apply receptor-ligand interaction models (e.g., docking simulations using AutoDock Vina) to hypothesize binding affinities with aminergic receptors. Validate predictions via in vitro assays (e.g., radioligand displacement) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities or synthesize enantiopure forms of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol mobile phases to separate enantiomers. Alternatively, use enzymatic resolution with lipases or esterases to selectively modify one enantiomer. Validate enantiopurity via polarimetry or chiral HPLC with >99% enantiomeric excess (e.e.) thresholds .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Conduct OECD 308 biodegradation tests in soil/water systems under aerobic/anaerobic conditions. Measure half-life using LC-MS and identify transformation products (e.g., demethylated or hydroxylated derivatives). For ecotoxicity, use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

Q. How should researchers address contradictory data in pharmacological activity studies?

- Methodological Answer : Perform root-cause analysis by:

- Validating assay conditions (e.g., pH, temperature, solvent controls).

- Replicating experiments across independent labs with blinded samples.

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological artifacts. Cross-reference findings with structural analogs (e.g., methoxamine derivatives) to identify structure-activity relationships .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months.

- Monitor degradation via HPLC and characterize degradants (e.g., hydrolysis products) using high-resolution MS. Use lyophilization or nitrogen-blanketed vials for hygroscopic or oxidation-prone batches .

Q. How can impurity profiling inform synthetic route optimization?

- Methodological Answer : Map impurity formation to specific reaction steps (e.g., alkylation or quaternization). For example, Imp. B(EP) arises from incomplete methylation, requiring excess methylating agent (e.g., methyl iodide) and longer reaction times. Use DoE (Design of Experiments) to optimize temperature, stoichiometry, and catalyst loading, reducing impurities to <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.